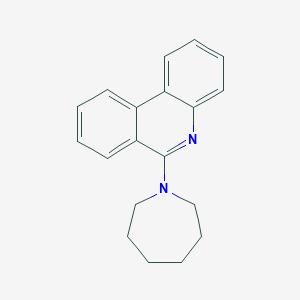

6-(1-Azepanyl)phenanthridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H20N2 |

|---|---|

Molecular Weight |

276.4 g/mol |

IUPAC Name |

6-(azepan-1-yl)phenanthridine |

InChI |

InChI=1S/C19H20N2/c1-2-8-14-21(13-7-1)19-17-11-4-3-9-15(17)16-10-5-6-12-18(16)20-19/h3-6,9-12H,1-2,7-8,13-14H2 |

InChI Key |

KWRPLALZCYOWQM-UHFFFAOYSA-N |

SMILES |

C1CCCN(CC1)C2=NC3=CC=CC=C3C4=CC=CC=C42 |

Canonical SMILES |

C1CCCN(CC1)C2=NC3=CC=CC=C3C4=CC=CC=C42 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 1 Azepanyl Phenanthridine and Its Analogues

Strategies for the Construction of the Phenanthridine (B189435) Core

The phenanthridine framework is a key structural motif found in numerous biologically active compounds. beilstein-journals.orgnih.gov Its synthesis has been a subject of considerable interest, leading to the development of a wide array of synthetic strategies. These can be broadly categorized into radical-mediated cyclizations, transition metal-catalyzed annulations, oxidative cyclizations, and classical ring-closure methods.

Radical-Mediated Cyclization Approaches

Radical-mediated reactions offer a powerful and versatile approach for the construction of the phenanthridine ring system. These methods often proceed under mild conditions and exhibit good functional group tolerance.

One notable strategy involves the visible-light-mediated radical addition cascade cyclization of aryl isocyanides with tricarbonyl compounds. rsc.org This acid- and base-free method utilizes a ruthenium photocatalyst and a persulfate salt as an oxidant to generate substituted phenanthridines. rsc.org The reaction is believed to proceed through a radical pathway and has been shown to be scalable. rsc.org Another visible-light-promoted method achieves the synthesis of phenanthridines through a radical insertion/cyclization cascade reaction of easily accessible isocyanides. rsc.org

A novel approach utilizes the visible-light-promoted radical-mediated ring-opening and cyclization of vinyl benzotriazoles. acs.orgnih.gov In this method, readily available and stable vinyl benzotriazoles act as radical acceptors in reactions with alkyl bromides, leading to functionalized phenanthridines under mild conditions. acs.orgnih.gov Similarly, a manganese-catalyzed tandem cyclization of 2-biphenyl isocyanides with cyclopropanols under visible light has been developed for the synthesis of 6-β-ketoalkyl phenanthridines. researchgate.net This reaction likely proceeds through a cascade of radical addition and cyclization. researchgate.net

Furthermore, the synthesis of 6-alkylated phenanthridines has been achieved using a photoredox neutral somophilic isocyanide insertion. nih.gov This method employs an iridium-based photocatalyst to facilitate the reaction. nih.gov The generation of radicals from benzotriazole (B28993) derivatives has also been explored. For instance, the formation of a benzotriazole-stabilized carbanion, followed by oxidation to a radical and subsequent nitrogen elimination and ring closure, yields 6-arylphenanthridines. beilstein-journals.org

| Radical Precursor | Reaction Type | Key Reagents/Conditions | Product |

| Aryl isocyanides | Visible-light-mediated radical addition cascade cyclization | Ru-photocatalyst, persulfate salt | Substituted phenanthridines rsc.org |

| Isocyanides | Visible-light-mediated radical insertion/cyclization | Photoredox catalysis | Phenanthridines and isoquinolines rsc.org |

| Vinyl benzotriazoles | Visible-light-mediated ring-opening/cyclization | Alkyl bromides | Functionalized phenanthridines acs.orgnih.gov |

| 2-Biphenyl isocyanides | Visible-light-induced tandem cyclization | Mn(acac)3, cyclopropanols | 6-β-Ketoalkyl phenanthridines researchgate.net |

| Tertiary alkyl oxalates | Zn-mediated reductive trapping | Ni promoter, aryl isocyanides | 6-Alkylated phenanthridines researchgate.net |

Transition Metal-Catalyzed Annulation Reactions

Transition metal catalysis has become an indispensable tool for the synthesis of phenanthridines, offering high efficiency and selectivity.

Palladium-catalyzed reactions are particularly prominent. For instance, the palladium-catalyzed aerobic domino Suzuki coupling/Michael addition reaction provides a route to the phenanthridine framework. beilstein-journals.orgd-nb.info Another approach involves the palladium-catalyzed annulation of a benzyne (B1209423) with an N-substituted N-(2-halophenyl)formamide to produce phenanthridinones, which can be precursors to phenanthridines. thieme-connect.com Furthermore, palladium-catalyzed C-H activation of aryl ketone O-acetyloximes with arynes has been used to synthesize phenanthridines. thieme-connect.com

Ruthenium-catalyzed reactions also offer efficient pathways. A ruthenium(II)-catalyzed cross-ring (5+1) annulation between 2-aminobiphenyls and activated olefins has been disclosed for the synthesis of phenanthridine scaffolds. americanelements.com This method utilizes a free amine as a directing group in a cascade involving C-H activation, annulation, and C-C bond cleavage. americanelements.com Additionally, rhodium-mediated alkyne [2+2+2] cycloaddition reactions have been employed for phenanthridine synthesis. beilstein-journals.orgd-nb.info

| Catalyst | Reactants | Reaction Type | Product |

| Palladium | 2-Halobenzoate, 2-aminophenylboronic acid | Cyclization | Phenanthridinones mdpi.com |

| Palladium | N-substituted N-(2-halophenyl)formamide, benzyne | Annulation | Phenanthridinones thieme-connect.com |

| Palladium | Aryl ketone O-acetyloximes, arynes | C-H activation/annulation | Phenanthridines thieme-connect.com |

| Ruthenium(II) | 2-Aminobiphenyls, activated olefins | (5+1) Annulation | Phenanthridine scaffolds americanelements.com |

| Rhodium | Alkynes | [2+2+2] Cycloaddition | Phenanthridines beilstein-journals.orgd-nb.info |

Oxidative Cyclization Pathways

Oxidative cyclization provides another important avenue for phenanthridine synthesis. These reactions often involve the formation of a key C-C or C-N bond through an oxidative process.

A notable example is the PhI(OAc)2-mediated oxidative cyclization of 2-isocyanobiphenyls with CF3SiMe3 under metal-free conditions. acs.org This reaction allows for the direct formation of a C-CF3 bond and the phenanthridine ring system in a single step at room temperature. acs.org A similar strategy using organoboron reagents in a manganese-mediated annulation of 2-isocyanobiaryls proceeds via an intramolecular homolytic aromatic substitution of an imidoyl radical intermediate. nih.gov

Photochemical methods are also prevalent. The oxidative photocyclization of aromatic Schiff bases is a viable method for synthesizing phenanthridine derivatives, with the reaction rate and yield being enhanced by the presence of an acid and TEMPO. mdpi.com Another photochemical approach involves the UV light-mediated cyclization of biaryl oximes, where a methoxy (B1213986) substituent can act as a leaving group. beilstein-journals.orgnih.govd-nb.info This reaction is thought to proceed through an iminyl radical intermediate. beilstein-journals.orgd-nb.info Furthermore, a metal-free, visible-light-induced aerobic oxidative cyclization of 2-isocyanobiphenyls with hydrazines, using eosin (B541160) B as an organic dye, generates 6-substituted phenanthridines. rsc.org

A silver-catalyzed oxidative radical decarboxylation–cyclization of α-oxocarboxylates and isocyanides has been developed for the synthesis of 6-acyl phenanthridines. rsc.org

| Oxidant/Mediator | Substrates | Key Features | Product |

| PhI(OAc)2 | 2-Isocyanobiphenyls, CF3SiMe3 | Metal-free, room temperature | 6-(Trifluoromethyl)phenanthridines acs.org |

| Manganese | 2-Isocyanobiaryls, organoboronic acids | Homolytic aromatic substitution | Phenanthridine derivatives nih.gov |

| UV light/Acid/TEMPO | Aromatic Schiff bases | Enhanced rate and yield | Phenanthridine derivatives mdpi.com |

| UV light | Biaryl oximes | Methoxy leaving group | Phenanthridines beilstein-journals.orgnih.govd-nb.info |

| Visible light/Eosin B/O2 | 2-Isocyanobiphenyls, hydrazines | Metal-free, aerobic | 6-Substituted phenanthridines rsc.org |

| Silver catalyst | α-Oxocarboxylates, isocyanides | Radical decarboxylation–cyclization | 6-Acyl phenanthridines rsc.org |

Classical Ring-Closure Methods

Classical methods for phenanthridine synthesis have been known for over a century and continue to be relevant. These methods typically involve the cyclization of pre-functionalized biaryl precursors.

The Pictet–Ankersmit reaction, which involves the pyrolysis of N-benzylideneaniline, is a foundational method for phenanthridine synthesis. beilstein-journals.orgd-nb.info The Morgan–Walls reaction, a dehydrative cyclization of acyl-O-aminobiphenyls at high temperatures, is another classical approach. beilstein-journals.orgd-nb.info Other established methods include the Schmidt reaction, the Ullmann reaction, and the Beckmann rearrangement. mdpi.com However, these classical reactions can be limited by harsh conditions and the need for multi-step synthesis of starting materials. mdpi.com

More traditional approaches also include the reduction of 2'-nitrobiphenyl-2-carboxylic acid to form phenanthridone, a precursor to phenanthridine. core.ac.uk The Pschorr reaction, involving the decomposition of diazonium salts, can also be used, though it may result in mixtures of products. core.ac.uk

Synthesis of the Azepane Moiety and its Functionalization

Ring-Closing Reactions for Seven-Membered Nitrogen Heterocycles

The construction of the seven-membered azepane ring often relies on ring-closing reactions of acyclic precursors.

Ring-closing metathesis (RCM) is a powerful technique for the synthesis of various heterocycles, including seven-membered rings. scispace.com However, the formation of seven-membered rings via RCM can sometimes require longer reaction times and higher catalyst loadings. scispace.com

A novel strategy for preparing complex azepanes involves the photochemical dearomative ring expansion of nitroarenes. nih.gov This blue-light-mediated process transforms a six-membered benzene (B151609) ring into a seven-membered ring system at room temperature, followed by hydrogenolysis to yield the azepane. nih.gov

Rhodium-catalyzed reactions have also been employed. A formal 1,3-migration of hydroxy and acyloxy groups initiated by an α-imino rhodium carbene, followed by selective annulation, provides an efficient route to azepane derivatives. acs.orgacs.org

Intramolecular reductive amination is another key strategy. For instance, the synthesis of heavily hydroxylated azepane iminosugars has been achieved through an osmium-catalyzed tethered aminohydroxylation followed by intramolecular reductive amination to form the azepane ring. nih.gov

The Ugi multicomponent reaction offers a diversity-oriented approach to the synthesis of seven-membered nitrogen heterocycles through various strategies, including intramolecular reactions and post-Ugi cyclizations. researchgate.net

| Reaction Type | Key Reagents/Conditions | Precursor | Product |

| Ring-Closing Metathesis (RCM) | Grubbs' or Schrock's catalyst | Diene or enyne | Azepane derivative scispace.com |

| Photochemical Ring Expansion | Blue light | Nitroarene | Azepane derivative nih.gov |

| Rhodium-Catalyzed Migration-Annulation | Rhodium carbene | α-Imino precursor | Azepane derivative acs.orgacs.org |

| Intramolecular Reductive Amination | Reducing agent | Amino-aldehyde/ketone | Azepane derivative nih.gov |

| Ugi Multicomponent Reaction | Isocyanide, aldehyde/ketone, amine, carboxylic acid | Various functionalized precursors | Diverse azepane systems researchgate.net |

Ring-Expansion Methodologies

The construction of the azepane ring, a seven-membered saturated heterocycle, is a significant challenge in synthetic chemistry. Ring-expansion reactions offer a powerful strategy to build this motif from more readily available five- or six-membered ring precursors. ingentaconnect.comdntb.gov.ua These methods often involve the rearrangement of a cyclic intermediate, leading to the insertion of a carbon or nitrogen atom into the ring.

Several classical and modern named reactions have been adapted for azepane synthesis. ingentaconnect.com Methodologies such as the Tiffeneau–Demjanov, Beckmann, and Schmidt rearrangements can be employed to expand piperidine (B6355638) or other six-membered rings into the desired azepane framework. For instance, the reaction of a piperidine derivative can be engineered to undergo a one-carbon ring expansion to yield an azepane. A review of synthetic methodologies highlights various pathways, including stereoselective and regioselective routes, for creating medium-to-large heterocycles like azepanes from six-membered rings.

More recent innovations include photochemical approaches. A notable strategy involves the photochemical dearomative ring expansion of simple nitroarenes. nih.gov This process, mediated by blue light at room temperature, converts a six-membered benzenoid framework into a seven-membered ring system, which can then be hydrogenated to furnish the saturated azepane ring in a two-step sequence. nih.gov Another approach utilizes a condensation-ring-expansion sequence where readily available pyrrolidinones are converted into N-vinylpyrrolidinones, which then undergo a photochemical rearrangement to form azepin-4-ones, versatile precursors to functionalized azepanes. thieme-connect.comnih.gov

The following table summarizes selected ring-expansion methodologies for the synthesis of azepane derivatives.

| Methodology | Precursor | Key Reagents/Conditions | Outcome | Reference |

|---|---|---|---|---|

| Photochemical Dearomative Ring Expansion | Nitroarenes | Blue light, hydrogenolysis | Polysubstituted azepanes | nih.gov |

| Ullmann-Type Annulation/Rearrangement | 5-Arylpyrrolidine-2-carboxylates | Cu(I) promotion, microwave activation | 1H-Benzo[b]azepine-2-carboxylates | nih.gov |

| Piperidine Ring Expansion | Substituted Piperidines | Not specified | Diastereomerically pure azepane derivatives | rsc.orgresearchgate.net |

| Photochemical [5+2] Ring Expansion | N-vinylpyrrolidinones | UV irradiation (254 nm) | Azepin-4-ones | thieme-connect.comnih.gov |

| Stereoselective Ring Expansion | 2-Azanorbornan-3-yl methanols | Mitsunobu or mesylation conditions, various nucleophiles | Chiral bridged azepanes | researchgate.net |

Multicomponent and Cascade Reactions for Azepane Derivatives

To enhance synthetic efficiency, chemists often turn to multicomponent reactions (MCRs) and cascade (domino) reactions. MCRs combine three or more reactants in a single operation to form a complex product, while cascade reactions involve a sequence of intramolecular transformations triggered by a single event. rsc.org

Multicomponent Reactions (MCRs): MCRs are highly valued for their atom economy and ability to rapidly generate molecular diversity. Several MCRs have been designed to produce seven-membered heterocyclic rings. For example, an MCR between an o-alkynyl benzaldehyde (B42025), an amine, and a diazo compound can construct the benzo[d]azepine framework. rsc.org Another notable example is the Ugi-azide four-component reaction (UT-4CR), which has been employed to create fused azepine-tetrazole libraries by reacting secondary amines with Boc-protected amino acid-derived aldehydes, an isocyanide, and an azide (B81097) source. acs.orgresearchgate.net The versatility of these reactions allows for the synthesis of a diverse library of azepine derivatives suitable for further functionalization. dovepress.com

Cascade Reactions: Cascade reactions provide elegant and efficient routes to complex cyclic systems by forming multiple bonds in a single, uninterrupted sequence. An enantioselective organocatalyzed domino synthesis of azepane moieties has been reported, based on an annulation of α-ketoamides with enals. rsc.org This "temporary-bridge" strategy creates oxygen-bridged azepanes that can be converted into various optically active azepane derivatives. rsc.org Photochemical methods have also enabled cascade reactions; for instance, a metal-free photochemical cascade involving nitrene generation, aziridination, and water addition has been used to synthesize azepinone derivatives. researchgate.net A Cu(I)-catalyzed tandem amination/cyclization of fluorinated allenynes provides another efficient pathway to functionalized azepines. nih.gov

Convergent and Linear Synthetic Routes for Attaching the Azepanyl Unit at the Phenanthridine C6 Position

The assembly of the final 6-(1-azepanyl)phenanthridine molecule can be approached through two primary strategic plans: linear and convergent synthesis. lumenlearning.com

Strategies for Carbon-Nitrogen Bond Formation at C6

The crucial step in coupling the azepane moiety to the phenanthridine scaffold is the formation of the C6-N bond. This carbon-nitrogen bond formation is a cornerstone of many synthetic strategies in medicinal chemistry.

A primary method for this transformation is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. nih.govacsgcipr.org This reaction is exceptionally versatile for forming C(sp²)–N bonds. In a typical procedure, a 6-halophenanthridine (e.g., 6-bromophenanthridine (B168847) or 6-chlorophenanthridine) is reacted with azepane in the presence of a palladium catalyst, a suitable phosphine (B1218219) or carbene ligand, and a base. acsgcipr.orglibretexts.org The choice of ligand is critical and is often tailored to the specific substrates. libretexts.org The reaction has been successfully applied in the synthesis of various nitrogen-containing heterocycles. acs.orgsnnu.edu.cn

Alternatively, nucleophilic aromatic substitution (SNAr) can be employed if the phenanthridine ring is sufficiently activated by electron-withdrawing groups. However, the Buchwald-Hartwig amination is generally preferred due to its broader substrate scope and milder reaction conditions. acsgcipr.org Other metal-free approaches, such as those involving radical intermediates or photochemical activation, are also emerging as powerful tools for C-N bond formation. researchgate.net For instance, a palladium complex featuring a phenanthridine-containing N-heterocyclic carbene ligand has proven to be a competent precatalyst for C-N bond-forming reactions. scholaris.ca

Stereochemical Control in Azepanyl Attachment

While the attachment of the azepanyl group to the planar phenanthridine ring at C6 does not itself create a new stereocenter, the stereochemistry of the azepane ring is of paramount importance if chiral analogues are desired. The synthesis of enantiomerically pure or enriched azepanes is a key challenge that must be addressed before the coupling step.

Methods for achieving stereocontrol in azepane synthesis often rely on starting from chiral precursors or employing asymmetric catalysis.

Chiral Pool Synthesis: Optically active azepanes can be synthesized from readily available chiral starting materials, such as amino acids like L-proline.

Asymmetric Catalysis: Enantioselective methods, such as osmium-catalyzed tethered aminohydroxylation, can install the nitrogen atom with complete regio- and stereocontrol. acs.org Similarly, stereoselective ring-expansion reactions of chiral precursors, like 2-azanorbornan-3-yl methanols, can produce chiral bridged azepanes. researchgate.netresearchgate.net Organocatalyzed domino reactions have also been developed to synthesize optically active nitrogen-containing seven-membered rings with high stereoselectivity. rsc.org

Once a chiral azepane is synthesized, it is crucial that the subsequent C-N coupling reaction proceeds without racemization, preserving the enantiopurity of the final product. The conditions for reactions like the Buchwald-Hartwig amination are generally mild enough to maintain the stereochemical integrity of chiral centers in the coupling partners.

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of this compound requires careful optimization of reaction parameters. This systematic process involves adjusting variables to find the most efficient and selective conditions for a given transformation. For the synthesis of phenanthridines and related heterocycles, optimization studies are frequently reported. researchgate.net

Key parameters that are typically screened include:

Catalyst and Ligand: In metal-catalyzed reactions like the Buchwald-Hartwig amination, the choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) can dramatically affect reaction efficiency and scope. purdue.edu

Base: The strength and type of base (e.g., K₂CO₃, Cs₂CO₃, NaOt-Bu) are critical for facilitating the catalytic cycle.

Solvent: Solvents (e.g., toluene, dioxane, DMF) can influence solubility, reaction rate, and catalyst stability.

Temperature and Time: Adjusting the reaction temperature and duration is essential to ensure complete conversion while minimizing side reactions. researchgate.net

The following table illustrates a typical optimization process for a related photocatalytic synthesis of 6-phosphorylated phenanthridines, demonstrating how systematic variation of reaction components can significantly improve product yield. mdpi.compreprints.org

| Entry | Photocatalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Rose Bengal (2 mol%) | DBU | MeCN/H₂O | 15 |

| 2 | Rose Bengal (5 mol%) | DBU | MeCN/H₂O | 45 |

| 3 | Eosin Y (5 mol%) | DBU | MeCN/H₂O | 61 |

| 4 | Fluorescein (5 mol%) | DBU | MeCN/H₂O | Trace |

| 5 | Eosin Y (5 mol%) | TEA | MeCN/H₂O | 25 |

| 6 | Eosin Y (5 mol%) | DIPEA | MeCN/H₂O | 31 |

| 7 | Eosin Y (5 mol%) | DBU | DMF | 42 |

| 8 | Eosin Y (5 mol%) | DBU | MeCN/H₂O | 61 (in air) |

| 9 | Eosin Y (5 mol%) | DBU | MeCN/H₂O | <10 (under N₂) |

Data adapted from a representative photocatalytic synthesis of phenanthridine derivatives. mdpi.compreprints.org

Development of Sustainable and Green Synthetic Approaches

In line with the principles of green chemistry, significant efforts are being made to develop more environmentally benign methods for synthesizing phenanthridine derivatives. researchgate.net These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Visible-light photoredox catalysis has emerged as a powerful green tool. Metal-free methods using organic dyes like Eosin B have been developed for the aerobic oxidative cyclization of 2-isocyanobiphenyls to form 6-substituted phenanthridines. rsc.org Another sustainable protocol utilizes visible light to induce the C(sp³)–H phenanthridinylation of simple alkanes with isonitrile, employing hydrogen peroxide (H₂O₂) as a green and terminal oxidant. rsc.org Iodine-supported intramolecular C–H amination and subsequent oxidation under visible light and air also provides a metal-free route to the phenanthridine core. acs.org

The use of alternative reaction media is another key aspect of green synthesis. The Pictet-Spengler reaction for preparing 6-aryl-phenanthridines has been successfully performed in a choline (B1196258) chloride/zinc chloride eutectic mixture, a type of deep eutectic solvent that serves as a greener alternative to volatile organic solvents. sciforum.net These methods not only reduce the environmental impact but often provide access to novel reactivity and improved reaction conditions. rsc.orgsioc-journal.cn

Elucidation of Molecular Interactions and Mechanistic Modulations by 6 1 Azepanyl Phenanthridine

Investigations into Nucleic Acid Binding Mechanisms

The planar, tricyclic aromatic ring system of phenanthridine (B189435) is a key structural feature that strongly suggests a propensity for interaction with nucleic acids. nih.gov For many phenanthridine derivatives, this interaction is a primary mechanism of their biological activity.

Intercalative Binding Studies with DNA and RNA

Phenanthridine derivatives are well-documented as DNA intercalators. nih.gov The flat phenanthridine ring can insert itself between the base pairs of the DNA double helix. This mode of binding is characteristic of many planar aromatic molecules and is exemplified by the well-known phenanthridine derivative, ethidium (B1194527) bromide. nih.gov It is highly probable that 6-(1-Azepanyl)phenanthridine also engages in intercalative binding with both DNA and RNA.

The process of intercalation typically leads to significant changes in the spectroscopic properties of the compound and the nucleic acid. For instance, upon intercalation, an increase in the fluorescence of the phenanthridine chromophore is often observed. nih.gov Spectrophotometric titration is a common method to study these interactions, where changes in the absorption spectrum of the compound are monitored upon the addition of DNA or RNA. srce.hr Such studies would be essential to determine the binding affinity (binding constant, K) of this compound for various nucleic acid structures. While specific binding constants for this compound are not available, studies on other phenanthridine derivatives have shown a range of affinities depending on the nature and position of substituents. nih.gov The azepanyl group at the 6-position of this compound is expected to influence its binding affinity and sequence selectivity.

Interactive Data Table: Expected Spectroscopic Changes upon Intercalation

| Spectroscopic Technique | Expected Observation for this compound | Information Gained |

| UV-Visible Spectroscopy | Hypochromism and Bathochromic shift | Evidence of interaction, determination of binding constant |

| Fluorescence Spectroscopy | Enhancement of fluorescence intensity | Confirmation of intercalation, determination of binding affinity |

| Circular Dichroism (CD) | Induced CD signal in the drug absorption region | Information on the orientation of the bound molecule |

Minor Groove Interaction Analysis

In addition to intercalation, some phenanthridine derivatives have been shown to bind to the minor groove of DNA. nih.gov The substituent at the 6-position plays a crucial role in determining the preferred binding mode. The bulky and flexible seven-membered azepanyl ring in this compound might favor or contribute to interactions within the minor groove, potentially in conjunction with intercalation. Detailed structural studies, such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography of a complex between this compound and a DNA or RNA oligonucleotide, would be required to definitively characterize its binding mode.

Influence on Nucleic Acid Conformation and Stability

Intercalation of a molecule like this compound into the DNA helix is expected to cause significant structural perturbations. These include the unwinding of the DNA helix and an increase in the length of the DNA molecule. nih.gov These conformational changes can be quantified using techniques such as viscometry and thermal melting studies (Tm). An increase in the melting temperature of DNA upon binding of the compound would indicate stabilization of the double helix. Again, while no specific data exists for this compound, this is a general characteristic of intercalating agents.

Enzymatic Activity Modulation and Target Identification

The interaction of phenanthridine derivatives with nucleic acids often leads to the modulation of enzymes that process DNA and RNA. Topoisomerases are key enzymes involved in regulating DNA topology and are frequent targets for anticancer drugs. nih.gov

Inhibition and Activation Kinetics of Specific Enzymes

Given the propensity of phenanthridines to bind DNA, it is highly likely that this compound acts as an inhibitor of enzymes that utilize DNA as a substrate. Topoisomerases I and II are prime candidates. nih.gov Enzymatic assays would be necessary to determine the inhibitory activity and kinetics of this compound against these and other enzymes. Such assays typically measure the rate of an enzymatic reaction in the presence and absence of the inhibitor to determine parameters like the half-maximal inhibitory concentration (IC50).

Characterization of Enzyme-Compound Binding Sites (e.g., Topoisomerase I and II inhibition)

Phenanthridine derivatives can inhibit topoisomerases through different mechanisms. They can act as "topoisomerase poisons" by stabilizing the covalent complex formed between the enzyme and DNA, leading to DNA strand breaks. nih.gov Alternatively, they can be "catalytic inhibitors" that interfere with the enzyme's function without stabilizing the cleavage complex. Studies on other phenanthridine derivatives have shown them to be potent inhibitors of both topoisomerase I and II. researchgate.net For example, some phenanthridine-based anticancer agents have been shown to induce DNA cleavage in the presence of these enzymes. nih.gov

To characterize the binding site of this compound on a target enzyme like topoisomerase, techniques such as molecular docking and site-directed mutagenesis could be employed. Molecular docking studies could predict the binding pose of the compound within the enzyme's active site or at the DNA-enzyme interface. nih.gov

Interactive Data Table: Potential Enzyme Inhibition Profile of this compound

| Target Enzyme | Plausible Mechanism of Inhibition | Experimental Approach for Confirmation |

| Topoisomerase I | Stabilization of the enzyme-DNA cleavage complex (Poison) | DNA relaxation assays, Cleavage assays |

| Topoisomerase II | Stabilization of the enzyme-DNA cleavage complex (Poison) | DNA decatenation assays, Cleavage assays |

| DNA Polymerases | Interference with template reading | Polymerase activity assays |

| RNA Polymerases | Interference with transcription | In vitro transcription assays |

Allosteric Modulation Investigations

Allosteric modulation refers to the regulation of a receptor or enzyme by a ligand binding to a site topographically distinct from the primary (orthosteric) binding site. This mechanism can offer significant advantages in drug development, including higher receptor subtype selectivity and a more finely-tuned physiological response. Allosteric modulators can be positive (PAMs), negative (NAMs), or silent (neutral).

A thorough search of scientific databases reveals no specific studies investigating this compound as an allosteric modulator of any protein target. While allosteric modulation is a well-established concept for various G protein-coupled receptors (GPCRs) and other protein classes, and phenanthridine-like scaffolds have been explored in other contexts, there is no published research detailing the allosteric effects of this compound.

Exploration of Protein-Ligand Interactions

The characterization of interactions between a small molecule and its protein targets is fundamental to understanding its mechanism of action. This involves determining binding affinity and identifying the specific proteins the compound interacts with within a cellular context.

Binding Affinity Determination to Recombinant Proteins

The determination of binding affinity, often expressed as the dissociation constant (Kd), is a critical measure of the strength of the interaction between a ligand and its protein target. Various biophysical techniques are employed to measure these interactions quantitatively.

No data is available in the scientific literature regarding the binding affinity of this compound to any specific recombinant proteins. Such studies are essential for confirming direct interaction with a putative target and for structure-activity relationship (SAR) analyses.

Identification of Cellular Protein Targets

Identifying the cellular protein targets of a compound is crucial for elucidating its biological effects. Modern chemoproteomic approaches, often involving affinity-based probes or other methods, are used to identify these targets in a complex cellular environment.

There are no published studies that have undertaken the identification of cellular protein targets for this compound. Therefore, its molecular targets within the cell remain unknown.

Cellular Pathway Perturbations at the Molecular Level

Exposure of cells to a bioactive compound can lead to perturbations in various cellular signaling pathways and alter gene expression profiles. Analyzing these changes provides insight into the compound's mechanism of action at a systems level.

Analysis of Signal Transduction Pathway Modulation

Signal transduction pathways are the cascades of molecular events that link an extracellular signal to a cellular response. Bioactive compounds can modulate these pathways at various nodes, leading to specific cellular outcomes.

No research has been published that analyzes the effects of this compound on any specific signal transduction pathways. Consequently, its impact on intracellular signaling networks has not been characterized.

Gene Expression Profile Analysis in Response to Compound Exposure

Gene expression profiling, often performed using techniques like RNA sequencing (RNA-Seq) or microarrays, provides a genome-wide view of how a compound alters the transcriptional landscape of a cell. This can reveal the biological processes and pathways affected by the compound.

A search of the literature and gene expression databases did not yield any studies on the gene expression profiles of cells treated with this compound.

Assessment of Biological Activities of 6 1 Azepanyl Phenanthridine in Controlled Pre Clinical Models

In Vitro Cellular Assays and Profiling

Phenanthridine (B189435) derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. While specific data for 6-(1-Azepanyl)phenanthridine is not extensively detailed in the available literature, studies on closely related phenanthridine-based compounds provide insight into the potential effects of this structural class. For instance, certain pyrazolo[4,3-a]phenanthridine analogues have shown high potency against acute myeloid leukemia (AML) MOLM-13 cells. nih.gov Similarly, other modified phenanthridine compounds have displayed inhibitory effects on both solid tumor cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer), and hematologic tumor cell lines like K562 and U937. semanticscholar.org

The antiproliferative effects are typically quantified by determining the half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit cell proliferation by 50%. These assays, such as the MTT or WST-1 assay, rely on the metabolic activity of viable cells to produce a measurable signal, providing a quantitative assessment of a compound's cytotoxic or cytostatic effects. researchgate.netnih.govsigmaaldrich.com

Table 1: Antiproliferative Activity of Selected Phenanthridine Derivatives This table presents data for related phenanthridine compounds to illustrate the general activity of the chemical class.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Fb-4 | K562 | 0.87 | semanticscholar.org |

| U266 | 0.09 | semanticscholar.org | |

| MCF-7 | 0.32 | semanticscholar.org | |

| U937 | 0.34 | semanticscholar.org | |

| HepG2 | 17.37 | semanticscholar.org | |

| Pyrazolo[4,3-a]phenanthridine 20 | MOLM-13 | Not specified | nih.gov |

| Pyrazolo[4,3-a]phenanthridine 21 | MOLM-13 | Not specified | nih.gov |

The proliferation of eukaryotic cells is governed by a tightly regulated process known as the cell cycle, which consists of four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). researchgate.net Compounds that interfere with this process can halt cell proliferation and are of significant interest in cancer research. The analysis of cell cycle distribution is commonly performed using flow cytometry, where cells are stained with a fluorescent dye like propidium (B1200493) iodide that binds stoichiometrically to DNA. researchgate.netnih.gov This allows for the quantification of cells in each phase based on their DNA content. nih.gov

Studies on phenanthridine derivatives have shown that they can induce cell cycle arrest. For example, the phenanthridine-based HDAC inhibitor, Fb-4, was found to cause an accumulation of cells in the G2/M phase in MCF-7 breast cancer cells in a dose-dependent manner. semanticscholar.org This arrest at the G2/M checkpoint prevents cells from entering mitosis, thereby inhibiting cell division. Similarly, certain new phenothiazine (B1677639) conjugates, which share some structural similarities with phenanthridines, have been shown to induce cell cycle arrest at the G0-G1 or G2/M phases in HCT-116 cells. nih.gov

Programmed cell death is a crucial process for tissue homeostasis and eliminating damaged or cancerous cells. The primary forms include apoptosis, necroptosis, and autophagy-associated cell death.

Apoptosis: This is a well-characterized form of programmed cell death involving a cascade of specific enzymes called caspases. d-nb.info Phenanthridine derivatives have been shown to induce apoptosis in cancer cells. For instance, treatment of MCF-7 cells with the phenanthridine derivative Fb-4 led to a significant, dose-dependent increase in the apoptotic cell population. semanticscholar.org Likewise, pyrazolo[4,3-a]phenanthridine compounds induced apoptosis in MOLM-13 leukemia cells. nih.gov The induction of apoptosis is often linked to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.gov

Necroptosis: This is a form of regulated necrosis, or programmed cell death, that is typically activated when apoptosis is inhibited. nih.govoncotarget.com It is a pro-inflammatory cell death pathway mediated by specific kinases. e-neurospine.orgoncotarget.com While necroptosis is a significant area of cell death research, specific studies detailing the induction of necroptosis by this compound are not prominently featured in current literature.

Autophagy: Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery. nih.gov It can serve as a survival mechanism under stress, but excessive autophagy can lead to cell death. nih.govrjeid.com Some anticancer agents can induce autophagic cell death in tumor cells. oncotarget.com However, direct evidence linking this compound to the induction of autophagy is limited in the reviewed scientific reports.

Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. wikipedia.orgoregonstate.education This process is fundamental during embryonic development and for tissue repair and turnover in adults. The ability of chemical compounds to modulate stem cell differentiation is an area of growing interest for regenerative medicine. nih.gov For example, some small molecules have been identified that can direct the differentiation of mesenchymal or embryonic stem cells into specific lineages like chondrocytes or neurons. nih.gov

Currently, there is a lack of specific research findings in the available scientific literature regarding the direct effects of this compound on cellular differentiation processes in controlled pre-clinical models.

The search for new antimicrobial agents is critical due to the rise of drug-resistant pathogens. Phenanthridine and its related structures, such as benzo[c]phenanthridine (B1199836) alkaloids, have been evaluated for their antimicrobial properties. nih.govnih.gov These compounds have shown activity against various bacterial and fungal strains. For example, certain benzo[c]phenanthridine alkaloids isolated from Chelidonium majus demonstrated potent activity against clinically resistant yeast isolates. nih.gov The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. researchgate.netjocpr.com

While the broader class of phenanthridines shows promise, specific MIC values for this compound against a wide range of bacterial and fungal strains are not extensively documented. However, canthin-6-one (B41653) alkaloids, which also contain a heterocyclic core, have shown antimicrobial properties against Candida albicans, Cryptococcus neoformans, and Staphylococcus aureus. mdpi.com

Table 2: Antimicrobial Activity of Selected Heterocyclic Compounds This table includes data for related compound classes to illustrate potential antimicrobial profiles.

| Compound Class | Organism | Activity (MIC Range in µg/mL) | Reference |

|---|---|---|---|

| Benzo[c]phenanthridine Alkaloids | Drug-Resistant Yeasts | 2-100 | nih.gov |

| Canthin-6-one Alkaloids | Candida albicans | >50 (Inhibition rate >80%) | mdpi.com |

| Cryptococcus neoformans | >50 (Inhibition rate >70%) | mdpi.com | |

| Staphylococcus aureus | >50 (Inhibition rate >88%) | mdpi.com | |

| Substituted 1-Phenylnaphthalenes | Staphylococcus aureus | MIC data available | nih.gov |

Phenanthridine derivatives have long been recognized for their potent antiparasitic activities. d-nb.infobeilstein-journals.org This includes significant action against the protozoan parasites responsible for malaria (Plasmodium species) and Human African Trypanosomiasis (Trypanosoma brucei).

Antitrypanosomal Activity: Several studies have highlighted the effectiveness of phenanthridine-based compounds against Trypanosoma brucei. nih.govmdpi.comnih.gov The activity is measured by the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), which indicates the concentration of a compound that inhibits parasite growth by 50%.

Antimalarial Activity: The phenanthridine scaffold is also a basis for antimalarial drug discovery. nih.govnih.gov Compounds are tested against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum to assess their potential to overcome common drug resistance mechanisms. nih.govplos.org

While specific data for this compound is limited, the general class of 6-aminophenanthridines and related heterocyclic compounds have shown promising results in these parasitic models. nih.gov

Table 3: Antiparasitic Activity of Selected Phenanthridine and Related Derivatives This table presents data for related compounds to demonstrate the antiparasitic potential of the phenanthridine scaffold.

| Compound/Extract | Parasite | Activity (IC50/EC50 in µM or µg/mL) | Reference |

|---|---|---|---|

| 8-azido-6-aminophenanthridine | Mammalian Prion PrPSc | ~5 µM | nih.gov |

| 7,10-dihydrophenanthridin-6-amine | Mammalian Prion PrPSc | ~1.8 µM | nih.gov |

| Enantia polycarpa extract | Trypanosoma brucei rhodesiense | 0.5 µg/mL | nih.gov |

| Plasmodium falciparum (K1 strain) | 0.126 µg/mL | nih.gov | |

| Trichilia emetica extract | Trypanosoma brucei rhodesiense | 0.04 µg/mL | nih.gov |

| Hybrid Quinazolinone 9c | Leishmania infantum | 7.54 µM | mdpi.com |

| Hybrid Quinazolinone 9b, 9c, 9d, 10b, 10c, 14 | Trypanosoma brucei | 11.17–31.68 µM | mdpi.com |

Antimicrobial Activity in Specific Bacterial and Fungal Strains

Investigations in Defined In Vivo Model Systems (Non-Human)

In vivo studies are essential for understanding the efficacy, mechanism of action, and disposition of a compound within a living organism. While specific in vivo data for this compound is not extensively available in the public domain, the broader class of phenanthridine derivatives has been the subject of numerous investigations in non-human model systems.

The therapeutic potential of phenanthridine derivatives has been explored in various in vivo disease models, particularly in oncology and infectious diseases.

Murine Cancer Models:

Phenanthridine and its derivatives have demonstrated notable antitumor activity in several murine cancer models. These studies often utilize xenograft models, where human cancer cell lines are implanted into immunocompromised mice, or syngeneic models, which involve the implantation of murine tumor cells into immunocompetent mice.

For instance, certain substituted 6-phenylphenanthridine-4-carboxamides have shown moderate in vivo antitumor activity against P388 leukemia and Lewis lung carcinoma in mice. nih.gov These findings suggest that the phenanthridine core can serve as an effective pharmacophore for DNA-intercalating antitumor agents. nih.gov While these compounds showed promising activity against leukemia, their efficacy against solid tumors was generally low. nih.gov

Another study on 6-amino-substituted benzo[c]phenanthridine derivatives, which share a structural relationship with the phenanthridine class, reported that while these compounds exhibited in vitro cytotoxicity and topoisomerase poisoning, they did not show significant antitumor effects in the P388 murine leukemia model. nih.gov In contrast, a different set of 11-substituted 6-aminobenzo[c]phenanthridine derivatives displayed considerable cytotoxicity against various tumor cell lines in vitro and showed potency in the in vivo hollow fiber assay conducted by the National Cancer Institute. acs.org

A study on a 1,4-dihydropyridine (B1200194) derivative (DHP-8) in a DMBA-induced skin tumor model in Swiss Albino mice demonstrated a significant reduction in tumor parameters upon topical administration. nih.gov This indicates the potential for topically active agents in certain cancer types. Furthermore, the natural product cryptolepine, which has a related indoloquinoline structure, exhibited antitumor activity in a mouse model of Ehrlich Ascites Carcinoma.

The table below summarizes findings for related phenanthridine compounds in murine cancer models.

| Compound Class | Cancer Model | Key Findings |

| 6-Phenylphenanthridine-4-carboxamides | P388 leukemia, Lewis lung carcinoma | Moderate in vivo antitumor activity observed. nih.gov |

| 6-Amino-substituted benzo[c]phenanthridines | P388 murine leukemia | No significant antitumor effect was observed. nih.gov |

| 11-Substituted 6-aminobenzo[c]phenanthridines | NCI in vivo hollow fiber assay | Potent activity was demonstrated by some derivatives. acs.org |

| 1,4-Dihydropyridine derivative (DHP-8) | DMBA-induced skin tumor | Significant reduction in tumor parameters. nih.gov |

Infectious Disease Models:

For example, a series of novel amide and sulphonamide derivatives of 6-(piperazin-1-yl)phenanthridine were synthesized and screened for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. nih.gov Several of these compounds exhibited excellent activity, with minimum inhibitory concentrations (MIC) in the low microgram per milliliter range. nih.gov Although in vivo studies were not reported in this particular work, the potent in vitro activity suggests that these compounds could be promising candidates for further evaluation in murine models of tuberculosis.

A standardized murine lung infection model is often used to evaluate the efficacy of new treatments for antimicrobial resistance. nih.gov Such models, typically involving pathogens like Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii in immunocompromised mice, could be employed to assess the in vivo potential of this compound and its analogues. nih.gov

Pharmacodynamic (PD) markers are crucial for understanding the molecular mechanisms by which a drug exerts its effects in a living organism. For phenanthridine derivatives, which are often DNA intercalators and topoisomerase inhibitors, relevant PD markers can be assessed in tumor or infected tissues from animal models.

In cancer models, the expression of proteins involved in cell proliferation, such as Ki67, can be analyzed through immunohistochemistry. nih.gov A reduction in Ki67 staining in tumor tissue following treatment would indicate an anti-proliferative effect. nih.gov Similarly, markers of apoptosis, such as activated Caspase-3, can be measured to confirm the induction of programmed cell death by the compound. nih.gov

For phenanthridine-based topoisomerase inhibitors, the formation of a "cleavable complex," a key intermediate in the catalytic cycle of topoisomerases, can be a specific PD marker. nih.gov Assays to detect this complex can be performed on tissue samples from treated animals.

The table below outlines potential pharmacodynamic markers for evaluating the in vivo activity of phenanthridine derivatives.

| Marker | Biological Process | Method of Analysis |

| Ki67 | Cell Proliferation | Immunohistochemistry |

| Activated Caspase-3 | Apoptosis | Immunohistochemistry |

| Cleavable Complex | Topoisomerase Inhibition | Biochemical Assays |

Understanding the biodistribution and metabolic fate of a compound is fundamental to interpreting its efficacy and potential toxicity. Studies on the distribution and metabolism of phenanthridine derivatives in animal models provide a framework for what might be expected for this compound.

Biodistribution:

The distribution of a compound to various organs and tissues can be determined by administering a labeled version of the compound (e.g., radiolabeled) to animals and measuring its concentration in different tissues at various time points. For phenanthridine derivatives, biodistribution studies in rodents have been conducted to understand their accumulation in tumors and other organs.

For instance, the biodistribution of radiolabeled amino acid derivatives has been studied in rats with gliosarcoma tumors, showing uptake in the tumor as well as in organs like the kidneys and pancreas. researchgate.net While not a phenanthridine, this illustrates the general methodology. The biodistribution of a compound is influenced by its physicochemical properties, and the introduction of the azepanyl group at the 6-position of the phenanthridine core would be expected to modulate its distribution profile.

Metabolite Detection:

The in vivo metabolism of phenanthridine derivatives has been investigated to identify the biotransformation products formed in the body. Studies on cytostatically active 6-aminobenzo[c]phenanthridines have shown that aromatic hydroxylation is a major metabolic pathway. tandfonline.comnih.gov The formation of N-hydroxy and 6-oxo derivatives has also been detected, albeit in smaller amounts. tandfonline.comnih.gov

In a study of an aza-analogous benzo[c]phenanthridine, three phase I metabolites and one phase II metabolite were identified in vivo. acs.org The major metabolites resulted from N-dealkylation and hydroxylation. acs.org These findings suggest that the metabolism of this compound in vivo could involve similar pathways, such as hydroxylation of the phenanthridine ring or modification of the azepanyl moiety. The identification of metabolites is typically carried out using techniques like high-performance liquid chromatography coupled with mass spectrometry (LC-MS) on samples from plasma, urine, and tissue homogenates.

The following table summarizes the key metabolic pathways observed for related phenanthridine compounds.

| Compound Class | Major Metabolic Pathways |

| 6-Aminobenzo[c]phenanthridines | Aromatic Hydroxylation, N-hydroxylation, 6-oxo formation tandfonline.comnih.gov |

| Aza-analogous benzo[c]phenanthridine | N-dealkylation, Hydroxylation acs.org |

Systematic Structure Activity Relationship Sar Studies of 6 1 Azepanyl Phenanthridine Analogues

Positional Scanning of Substituents on the Phenanthridine (B189435) Core

The phenanthridine nucleus, a tricyclic aromatic system, offers multiple positions for substitution, and the placement of these substituents can dramatically alter the compound's biological profile. Phenanthridine itself is a planar, aromatic compound that can undergo both electrophilic and nucleophilic substitution reactions, with the 6-position being particularly reactive. numberanalytics.com

Research into phenanthridine derivatives has shown that substituents on the phenanthridine ring significantly influence reactivity and biological interactions. numberanalytics.com For instance, in a study of phenanthridine-based Bcl-XL inhibitors, the structural motifs required for binding-site specificity and inhibitory activity were identified through systematic modifications. acs.org The introduction of substituents at various positions can affect the molecule's electronic properties, planarity, and ability to form key interactions with biological targets.

A pronounced influence of the substituent at the 6-position of the phenanthridine ring on the optical properties and DNA binding affinity has been observed. beilstein-journals.orgnih.gov For example, a comparison of 4-N,N-diethylaminophenyl, phenyl, and methyl groups at the 6-position revealed that the 4-N,N-diethylaminophenyl substituent resulted in the strongest DNA binding affinity and fluorescence enhancement. beilstein-journals.orgnih.gov This was attributed to the twist angle between the 6-phenyl ring and the phenanthridinium chromophore in the excited state, which governs non-radiative relaxation. beilstein-journals.orgnih.gov

Furthermore, studies on benzo[c]phenanthridine (B1199836) analogues have highlighted the importance of specific substitution patterns for antitumor activity. mdpi.com For example, the presence of dimethoxy groups at the 8- and 9-positions was considered important for biological effects. mdpi.com In another study on benzo[i]phenanthridines, it was found that analogues with a 2,3-methylenedioxy moiety and methoxyl groups at the 8- and 9-positions were active as topoisomerase I-targeting agents. nih.gov Interestingly, replacing the 2,3-methylenedioxy group with two methoxyl groups at the 2- and 3-positions led to inactive compounds, suggesting that this specific moiety is critical for potent activity. nih.gov However, further investigation revealed that 2,3-dimethoxy-8,9-methylenedioxybenzo[i]phenanthridine was even more potent, indicating that subtle changes in substitution can lead to enhanced activity. nih.gov

The following table summarizes the effect of different substituents on the phenanthridine core based on various studies:

| Position | Substituent | Effect on Activity | Reference |

| 6 | 4-N,N-diethylaminophenyl | Strongest DNA binding affinity and fluorescence enhancement | beilstein-journals.orgnih.gov |

| 6 | Phenyl | Moderate DNA binding affinity | beilstein-journals.orgnih.gov |

| 6 | Methyl | Weaker DNA binding affinity | beilstein-journals.orgnih.gov |

| 2,3 | Methylenedioxy | Critical for potent topoisomerase I inhibition | nih.gov |

| 2,3 | Dimethoxy | Inactive as a topoisomerase I-targeting agent (in some contexts) | nih.gov |

| 8,9 | Dimethoxy | Important for antitumor activity | mdpi.com |

Modifications of the Azepane Ring and its Substituents

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a key structural feature of 6-(1-azepanyl)phenanthridine. ebi.ac.ukwikipedia.org Modifications to this ring and its substituents can significantly impact the compound's physicochemical properties and biological activity. The synthesis of functionalized azepanes is an active area of research, with new methods being developed to access diverse structures. nih.gov

The nitrogen atom within the azepane ring provides a handle for further chemical modification. Substitution at this position can alter the basicity, lipophilicity, and steric profile of the molecule, thereby influencing its interactions with biological targets. While direct SAR studies on nitrogen-substituted this compound are not extensively detailed in the provided context, general principles of medicinal chemistry suggest that such modifications would be critical. For example, in the broader context of phenanthridine derivatives, N-5 substituted phenanthridinone derivatives showed improved antitumor activity compared to their unsubstituted counterparts. mdpi.com This indicates that substitution on the heterocyclic nitrogen can be a key determinant of biological activity.

The introduction of stereocenters on the azepane ring can lead to enantiomers or diastereomers with distinct biological activities. The three-dimensional arrangement of substituents can be crucial for achieving optimal interactions with chiral biological macromolecules like proteins and nucleic acids.

In a study of trans-hexahydroindolo[4,3-ab]phenanthridine derivatives, the biological activity was found to reside entirely in the (-)-enantiomer. nih.gov X-ray crystallography revealed a specific absolute configuration (6aR,12bR) for the active enantiomer. nih.gov This highlights the importance of stereochemistry in determining the biological activity of phenanthridine-based compounds. The conformation of substituents on the heterocyclic ring can also play a significant role. For instance, in the same study, an axial conformation of the N-methyl group was observed in the crystal structure of the salt, while an equatorial conformation was found in the free base, which was presumed to be the bioactive conformation. nih.gov

Impact of Nitrogen Substitution within Azepane

Linker Chain Variations and their Effects on Activity

Studies on bis-phenanthridine derivatives, where two phenanthridine units are connected by a linker, have shown that the nature of the linker is critical for their interaction with DNA. irb.hr The rigidity and length of a peptide linker in these derivatives strongly influenced their intramolecular interactions and their ability to bind to DNA. irb.hr For instance, a shorter and more rigid linker led to the formation of an intramolecular excimer with specific fluorescence properties. irb.hr

In another study investigating phenanthridine-based histone deacetylase (HDAC) inhibitors, two series of compounds with different linkers were synthesized. semanticscholar.org The derivatives with an aromatic linker exhibited improved HDAC inhibitory activities and in vitro antiproliferative activities compared to those with a fatty (aliphatic) linker. semanticscholar.org This demonstrates that the linker is not merely a spacer but can actively participate in binding interactions.

The following table illustrates the impact of linker variations on the activity of phenanthridine analogues:

| Linker Type | Effect on Activity | Reference |

| Short, rigid peptide linker | Intramolecular excimer formation, specific fluorescence | irb.hr |

| Longer, flexible peptide linker | Reduced intramolecular stacking interactions | irb.hr |

| Aromatic linker (in HDAC inhibitors) | Improved HDAC inhibitory and antiproliferative activities | semanticscholar.org |

| Fatty linker (in HDAC inhibitors) | Less active compared to aromatic linker analogues | semanticscholar.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov These models can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. mdpi.comnih.gov

Several QSAR studies have been performed on phenanthridine and its derivatives. For instance, 2D-QSAR, 3D-QSAR, and hologram QSAR models have been developed for benzo[c]phenanthridine analogues to predict their topoisomerase I inhibitory activity and cytotoxicity against various tumor cell lines. mdpi.comnih.govresearchgate.net These models were built using a dataset of 137 compounds and showed good predictive power. mdpi.com The developed QSAR models could be applied to design new analogues of benzo[c]phenanthridines with potentially higher antitumor and topoisomerase I inhibitory activity. mdpi.comnih.gov

The descriptors used in these QSAR models can provide insights into the structural features that are important for activity. For example, a QSAR model for benzo[c]phenanthridine derivatives suggested the necessity of 8,9-dimethoxy groups and considered steric interactions on the skeletons for biological effects. mdpi.com

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis aims to identify the preferred spatial arrangement of a molecule and to understand how this conformation influences its biological activity.

For phenanthridine derivatives, conformational analysis has been used to understand their biological activity. In the case of the selective D1 agonist CY 208-243, a trans-hexahydroindolo[4,3-ab]phenanthridine, X-ray crystallography revealed an unexpected axial conformation of the N-methyl group in the salt form, while the free base adopted an equatorial conformation, which was assumed to be the bioactive one. nih.gov This highlights that the biologically active conformation may not always be the lowest energy conformation in the solid state.

Molecular modeling and spectrophotometric experiments on phenanthridine-pyrene conjugates showed that they predominantly exist in intramolecularly stacked conformations in solution due to π-π stacking interactions between the pyrene (B120774) and phenanthridine moieties. beilstein-journals.org This pre-organization in a specific conformation likely influences their binding to DNA and RNA.

Qualitative conformational analysis of imidazolidinone derivatives has suggested that steric interactions can dictate the preferred conformation of substituents, which in turn affects their reactivity and stereoselectivity in catalyzed reactions. ethz.ch While this study is not directly on phenanthridines, the principles of conformational control are broadly applicable.

Computational Chemistry and Molecular Modeling Applications for 6 1 Azepanyl Phenanthridine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. researchgate.net This method is crucial for understanding the structural basis of ligand-target interactions and for virtual screening of compound libraries. researchgate.netnih.gov For the 6-(1-azepanyl)phenanthridine scaffold, docking simulations can identify key amino acid residues involved in binding, predict binding affinity, and elucidate the mechanism of action.

Research on related phenanthridine (B189435) derivatives illustrates this application. For instance, in the search for new antitubercular agents, molecular docking was used to study the binding patterns of phenanthridine amide and triazole analogues within the active site of Mycobacterial DNA topoisomerase II (PDB ID: 5BS8). nih.gov Similarly, docking simulations of novel pyrrole-based Schiff bases into the active sites of acetylcholinesterase (AChE) (PDB ID: 4EY6) and monoamine oxidase B (MAO-B) (PDB ID: 2V5Z) helped to understand their potential as dual inhibitors for Alzheimer's disease. mdpi.com These studies typically use software like AutoDock Vina or Glide to calculate a docking score, which estimates the binding affinity, and to visualize the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govmdpi.comajchem-a.com

The insights gained from these simulations are critical for structure-activity relationship (SAR) studies, guiding the modification of the phenanthridine core to enhance binding affinity and selectivity for a desired biological target.

Table 1: Example Molecular Docking Results for Phenanthridine Analogues and Other Compounds

| Compound Class | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Phenanthridine Amide (PA-01) | Mycobacterial DNA topoisomerase II (5BS8) | - | Not explicitly detailed, but binding pattern estimated | nih.gov |

| Phenanthridine Triazole (PT-09) | Mycobacterial DNA topoisomerase II (5BS8) | - | Not explicitly detailed, but binding pattern estimated | nih.gov |

| Pyrrole-based Schiff Base (5j) | Acetylcholinesterase (AChE) (4EY6) | - | Peripheral Active Site (PAS) region, catalytic region | mdpi.com |

| Pyrrole-based Schiff Base (5j) | Monoamine Oxidase B (MAO-B) (2V5Z) | -8.51 | Tyr398, Tyr435 (hydrophobic interactions); Phe343 (π-π interactions) | mdpi.com |

Note: This table is illustrative of the data generated in molecular docking studies on related heterocyclic compounds.

Molecular Dynamics Simulations to Understand Binding Stability and Conformational Changes

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations model the movement of atoms and molecules over time, providing critical insights into the stability of the protein-ligand complex and any conformational changes that may occur upon binding. researchgate.net

For phenanthridine derivatives, MD simulations are a vital step after docking to validate the predicted binding pose. nih.gov A study on phenanthridine analogues targeting Mycobacterium tuberculosis employed MD simulations to assess the stability and conformational shifts of the enzyme-ligand complexes. nih.gov Key parameters analyzed in such simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone or ligand atoms from their initial position over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains stably bound in the active site. nih.govfrontiersin.org

Root Mean Square Fluctuation (RMSF): This parameter measures the fluctuation of individual amino acid residues. It helps to identify flexible regions of the protein and how ligand binding might affect this flexibility. nih.gov Minimal fluctuations in the binding site residues suggest a stable interaction. nih.gov

By analyzing the trajectory of the MD simulation, researchers can confirm the persistence of key interactions (like hydrogen bonds) observed in docking and gain a more realistic understanding of the binding event, which is crucial for the rational design of improved inhibitors.

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description | Significance for Ligand Binding |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. | Indicates the stability of the protein-ligand complex over time. A plateau in the RMSD plot suggests the system has reached equilibrium. |

| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each particle (e.g., amino acid residue) from its reference position over the simulation time. | Identifies flexible and rigid regions of the protein. Lower RMSF values for binding site residues can indicate stable ligand interaction. |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation. | Confirms the stability of key polar interactions predicted by docking and essential for binding affinity. |

| Binding Free Energy (MM/GBSA, MM/PBSA) | Calculates the free energy of binding from the simulation trajectory, providing a more accurate estimation than docking scores. | Offers a quantitative measure of binding affinity that accounts for solvent effects and molecular motion. |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. orientjchem.orgmdpi.com These methods provide a deep understanding of a compound's intrinsic characteristics, such as its electronic structure, stability, and reactivity, which are fundamental to its interaction with biological targets. rsc.org

For a compound like this compound, DFT calculations can determine several key quantum chemical parameters: orientjchem.org

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are crucial. The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.

Energy Gap (ΔE): The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO) is an indicator of molecular stability and reactivity. A smaller energy gap suggests the molecule is more reactive.

Electrostatic Potential (ESP): ESP maps reveal the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions.

This information helps rationalize the observed biological activity and can predict how structural modifications to the this compound scaffold will alter its electronic properties and, consequently, its binding affinity and reactivity.

Table 3: Important Quantum Chemical Descriptors and Their Significance

| Descriptor | Symbol | Significance in Drug Design |

|---|---|---|

| Energy of the Highest Occupied Molecular Orbital | EHOMO | Relates to the molecule's capacity to donate electrons; higher values indicate a better electron donor. |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Relates to the molecule's capacity to accept electrons; lower values indicate a better electron acceptor. |

| Energy Gap | ΔE | The difference between ELUMO and EHOMO; indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Dipole Moment | µ | Measures the polarity of the molecule, influencing its binding interactions and pharmacokinetic properties like solubility. |

| Hardness | η | Measures the resistance to change in electron distribution. Hard molecules have a large energy gap. |

| Softness | S | The reciprocal of hardness. Soft molecules are more reactive. |

| Electrophilicity Index | ω | Represents the capacity of a molecule to accept electrons. |

Virtual Screening and De Novo Design for Novel this compound Analogues

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This approach significantly reduces the cost and time associated with high-throughput screening in the lab. For this compound, virtual screening can be employed to discover novel analogues with improved properties.

There are two main approaches:

Structure-Based Virtual Screening (SBVS): If the 3D structure of the target protein is known (from crystallography or homology modeling), docking can be used to screen thousands or millions of compounds against the target's binding site. nih.gov Hits are ranked based on their docking scores and predicted binding modes.

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, this method uses a known active ligand, like this compound, as a template. The screening searches for molecules in a database that have similar 2D or 3D structural features or physicochemical properties. researchgate.net

De Novo Design is another computational approach where novel molecular structures are built from scratch or by modifying existing scaffolds. Algorithms can piece together molecular fragments within the constraints of the target's binding site to design entirely new molecules that are optimized for high-affinity binding. This can lead to the creation of novel this compound analogues with unique properties.

Table 4: A Generalized Workflow for Virtual Screening

| Step | Description | Objective |

|---|---|---|

| 1. Preparation | Prepare the target protein structure (if structure-based) and a large library of chemical compounds in a computationally readable format. | To set up the necessary inputs for the screening process. |

| 2. Screening | Perform high-throughput docking (structure-based) or similarity searching (ligand-based) of the entire compound library. | To rapidly filter a large database and identify a smaller subset of potential hits. |

| 3. Hit Selection & Filtering | Rank the compounds based on docking scores or similarity metrics. Apply filters (e.g., Lipinski's rule of five, ADMET prediction) to remove compounds with undesirable properties. sciforum.net | To select a manageable number of the most promising candidates for further evaluation and eliminate those likely to fail in later stages. |

| 4. Refined Analysis | Perform more accurate, but slower, computational analysis (e.g., more rigorous docking, MD simulations, binding free energy calculations) on the selected hits. | To validate the initial hits and gain a more detailed understanding of their binding interactions. |

| 5. Experimental Validation | Synthesize and test the final candidate compounds in biological assays. | To confirm the computationally predicted activity. |

Analytical and Spectroscopic Characterization Methodologies in Research on 6 1 Azepanyl Phenanthridine

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic methods are indispensable for assessing the purity of 6-(1-azepanyl)phenanthridine and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis of phenanthridine (B189435) derivatives. nih.govnih.gov A typical HPLC setup for analyzing compounds like this compound would employ a reversed-phase column (e.g., C18) with a gradient elution system. ejgm.co.ukresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with a small percentage of acid like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govejgm.co.uk Detection is commonly performed using a UV detector at a wavelength where the phenanthridine core exhibits strong absorbance, often around 254 nm or 280 nm. nih.govejgm.co.uk The retention time of the compound under specific chromatographic conditions serves as a key identifier, while the peak area allows for quantification and purity assessment. nih.gov Method validation according to ICH guidelines ensures the reliability of the analytical procedure, establishing parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. nih.govejgm.co.uk

Gas Chromatography (GC): Gas chromatography is another valuable technique for the analysis of volatile or semi-volatile compounds. For a compound like this compound, analysis might be performed on a capillary column of suitable polarity. epa.govresearchgate.net The instrument is typically equipped with a flame ionization detector (FID) or, for greater sensitivity and structural information, a mass spectrometer (GC/MS). epa.govepa.gov While underivatized phenols can be analyzed by GC/FID, derivatization may sometimes be employed to improve chromatographic properties. epa.gov The choice of carrier gas, typically helium or hydrogen, and the temperature program of the GC oven are critical parameters for achieving good separation. epa.gov

| Technique | Typical Column | Mobile/Carrier Gas | Detector | Key Parameters Measured |

|---|---|---|---|---|

| HPLC | Reversed-phase (e.g., C18, C12) nih.gov | Acetonitrile/Water Gradient nih.govejgm.co.uk | UV-Vis (e.g., 254 nm, 280 nm) nih.govejgm.co.uk | Retention Time, Peak Area, Purity (%) |

| GC | Capillary Column (fused-silica) epa.gov | Helium or Hydrogen epa.gov | FID or MS epa.gov | Retention Time, Peak Area, Mass Spectrum |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the molecular formula of this compound. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate ions of the analyte. semanticscholar.org These ions are then analyzed by a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, which can measure the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). mdpi.com This precision allows for the determination of the exact elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. The experimentally measured monoisotopic mass of the protonated molecule [M+H]⁺ of this compound would be compared to the theoretically calculated mass to confirm its molecular formula, C₁₉H₂₀N₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules like this compound in solution. scispace.com

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. For this compound, one would expect to see distinct signals for the aromatic protons on the phenanthridine core and the aliphatic protons of the azepane ring. The chemical shifts (δ) of the aromatic protons would typically appear in the downfield region (around 7-9 ppm), while the protons of the azepane ring would be found in the upfield region. chemicalbook.com The integration of the peaks corresponds to the number of protons, and the splitting patterns (e.g., singlet, doublet, triplet, multiplet) arise from spin-spin coupling with neighboring protons, providing valuable information about the substitution pattern. libretexts.org